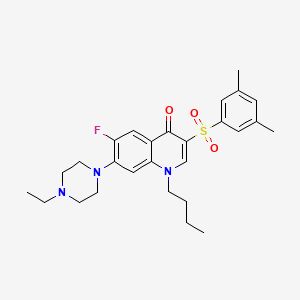

![molecular formula C10H22N2O3 B2835008 [3-(2-Hydroxy-ethylamino)-propyl]-carbamic acid tert-butyl ester CAS No. 1052648-05-1](/img/structure/B2835008.png)

[3-(2-Hydroxy-ethylamino)-propyl]-carbamic acid tert-butyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

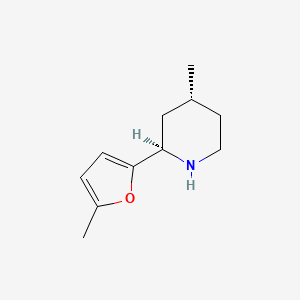

“[3-(2-Hydroxy-ethylamino)-propyl]-carbamic acid tert-butyl ester”, commonly known as HTB, is a chemical compound that has been widely used in scientific research. It is a carbamate derivative with the molecular formula C9H20N2O2 . The average mass is 188.267 Da and the monoisotopic mass is 188.152481 Da .

Synthesis Analysis

The synthesis of tert-butyl esters, such as HTB, often involves the use of protected amino acids and t-butanol with anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords tert-butyl esters in good yields and tolerates a variety of amino acid side chains and substituents .Molecular Structure Analysis

The molecular structure of HTB consists of a carbamate group attached to a tert-butyl ester . The carbamate group includes a carbonyl (C=O), an amine (NH2), and an ether (R-O-R’) group .Chemical Reactions Analysis

In organic synthesis, tert-butyl esters like HTB are extensively employed as masked carboxyl group surrogates . The classical methods for making tert-butyl esters are still widely utilized in practice . One of the classical methods involves the mineral acid-catalyzed addition of isobutene to amino acids .Physical And Chemical Properties Analysis

Esters like HTB are polar but do not engage in hydrogen bonding with each other, resulting in considerably lower boiling points than their isomeric carboxylic acids counterparts . Esters of low molar mass are somewhat soluble in water due to their ability to engage in hydrogen bonding with water molecules .Scientific Research Applications

Synthetic and Crystallographic Studies

The title compound (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester was synthesized from 3-amino-9-ethylcarbazole and di-tert-butyldicarbonate, characterized by various spectroscopic methods, and subjected to X-ray diffraction studies. This study highlights the compound's molecular structure and intermolecular interactions, which are essential for understanding its potential applications in scientific research (Kant, Singh, & Agarwal, 2015).

Synthesis and Hydrolysis Processes

A study on the synthesis and hydrolysis of ethyl and tert-butyl esters, including those related to the compound of interest, revealed insights into their chemical behavior under different conditions. This research contributes to the understanding of the compound's reactivity and potential use in various chemical syntheses (Qi, Hülsmann, & Godt, 2016).

Mechanism of Action

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of [3-(2-Hydroxy-ethylamino)-propyl]-carbamic acid tert-butyl ester . These factors can affect the compound’s solubility, stability, and its interaction with the target molecules.

properties

IUPAC Name |

tert-butyl N-[3-(2-hydroxyethylamino)propyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O3/c1-10(2,3)15-9(14)12-6-4-5-11-7-8-13/h11,13H,4-8H2,1-3H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTBJXYPIMMLPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCNCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-13-acetyl-2-benzylidene-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2834926.png)

![N-[cyano(cyclopropyl)methyl]-2-(3-nitrophenyl)-1H-imidazole-4-carboxamide](/img/structure/B2834937.png)

![8-(azepan-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2834938.png)

![N-[[3-(3-Methylphenyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2834944.png)

![4-(4-(dimethylamino)phenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2834945.png)

![2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine](/img/structure/B2834947.png)

![methyl 3-(2-(8-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2834948.png)